![molecular formula C24H20ClN3O3S B236843 N-{3-chloro-4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}-1-benzofuran-2-carboxamide](/img/structure/B236843.png)
N-{3-chloro-4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}-1-benzofuran-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-{3-chloro-4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}-1-benzofuran-2-carboxamide is a chemical compound used in scientific research for its potential therapeutic properties. This compound is also known as GSK-3 inhibitor, as it inhibits the activity of glycogen synthase kinase-3 (GSK-3) enzyme. GSK-3 is involved in various cellular processes, including cell differentiation, proliferation, and survival. Inhibition of GSK-3 has been linked to potential therapeutic benefits in various diseases, including Alzheimer's disease, diabetes, and cancer.
Mécanisme D'action
N-{3-chloro-4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}-1-benzofuran-2-carboxamide inhibits the activity of GSK-3 enzyme by binding to its active site. GSK-3 is involved in various cellular processes, including the regulation of glycogen metabolism, gene expression, and cell survival. Inhibition of GSK-3 can lead to the activation of various signaling pathways, including the Wnt/β-catenin pathway, which has been linked to cell proliferation and differentiation.
Biochemical and Physiological Effects:
N-{3-chloro-4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}-1-benzofuran-2-carboxamide has been shown to have various biochemical and physiological effects. It has been shown to improve cognitive function in animal models of Alzheimer's disease, reduce insulin resistance in diabetic animals, and inhibit tumor growth in cancer models. However, the exact mechanisms underlying these effects are not fully understood, and further research is needed to elucidate these mechanisms.
Avantages Et Limitations Des Expériences En Laboratoire
N-{3-chloro-4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}-1-benzofuran-2-carboxamide has several advantages and limitations for lab experiments. Its ability to selectively inhibit GSK-3 activity makes it a valuable tool for studying the role of GSK-3 in various diseases. However, its complex synthesis process and potential toxicity limit its use in large-scale experiments.
Orientations Futures
There are several future directions for research on N-{3-chloro-4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}-1-benzofuran-2-carboxamide. One direction is to further elucidate the mechanisms underlying its therapeutic effects in various diseases. Another direction is to develop more efficient and scalable synthesis methods for industrial production. Additionally, research is needed to determine the safety and efficacy of this compound in human clinical trials.
Méthodes De Synthèse
The synthesis of N-{3-chloro-4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}-1-benzofuran-2-carboxamide involves several steps, including the synthesis of intermediate compounds and their subsequent reactions. The synthesis process is complex and involves the use of hazardous chemicals, making it challenging to scale up for industrial production.
Applications De Recherche Scientifique
N-{3-chloro-4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}-1-benzofuran-2-carboxamide has been extensively studied for its potential therapeutic properties. It has been shown to inhibit the activity of GSK-3 enzyme, which has been linked to various diseases. Research has shown that inhibition of GSK-3 can improve cognitive function in Alzheimer's disease, reduce insulin resistance in diabetes, and inhibit tumor growth in cancer.
Propriétés
Nom du produit |
N-{3-chloro-4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}-1-benzofuran-2-carboxamide |
|---|---|
Formule moléculaire |
C24H20ClN3O3S |
Poids moléculaire |
466 g/mol |
Nom IUPAC |
N-[3-chloro-4-[4-(thiophene-2-carbonyl)piperazin-1-yl]phenyl]-1-benzofuran-2-carboxamide |
InChI |
InChI=1S/C24H20ClN3O3S/c25-18-15-17(26-23(29)21-14-16-4-1-2-5-20(16)31-21)7-8-19(18)27-9-11-28(12-10-27)24(30)22-6-3-13-32-22/h1-8,13-15H,9-12H2,(H,26,29) |
Clé InChI |
RSUHTTOEGMXVCK-UHFFFAOYSA-N |
SMILES |
C1CN(CCN1C2=C(C=C(C=C2)NC(=O)C3=CC4=CC=CC=C4O3)Cl)C(=O)C5=CC=CS5 |
SMILES canonique |
C1CN(CCN1C2=C(C=C(C=C2)NC(=O)C3=CC4=CC=CC=C4O3)Cl)C(=O)C5=CC=CS5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



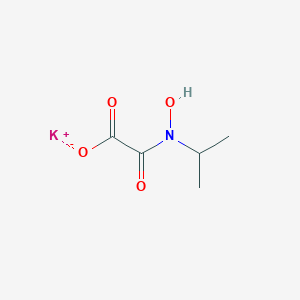
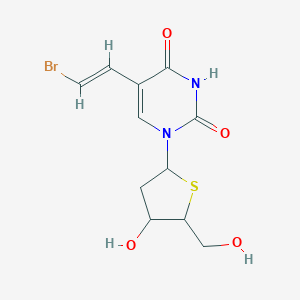
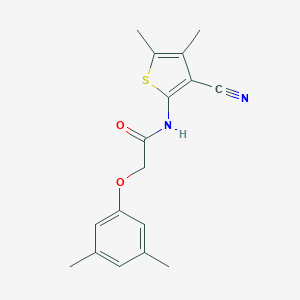
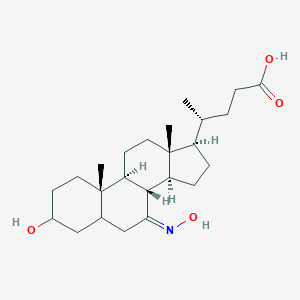
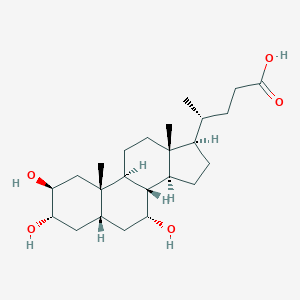
![N-[4-(4-benzoyl-1-piperazinyl)phenyl]-3,4-dimethoxybenzamide](/img/structure/B236781.png)
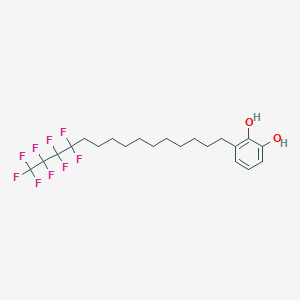
![methyl (3S)-4-[(2S)-2-[[(2S)-4-amino-1-[[(2S)-6-amino-1-oxohexan-2-yl]amino]-1,4-dioxobutan-2-yl]carbamoyl]-2,3-dihydropyrrol-1-yl]-3-[(2-methylpropan-2-yl)oxycarbonylamino]-4-oxobutanoate](/img/structure/B236791.png)
![N-[4-(4-benzoyl-1-piperazinyl)phenyl]-2-bromobenzamide](/img/structure/B236798.png)
![N-[3-chloro-4-(4-propanoylpiperazin-1-yl)phenyl]biphenyl-4-carboxamide](/img/structure/B236801.png)
![N-[4-(4-acetylpiperazin-1-yl)phenyl]-3,5-dichloro-2-methoxybenzamide](/img/structure/B236815.png)
![(4R)-2-amino-4-hydroxy-9-[(4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purine-6,8-dione](/img/structure/B236816.png)
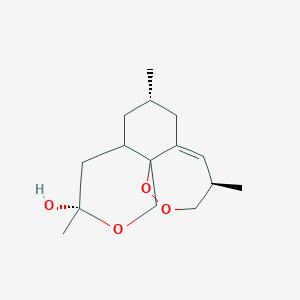
![N-[4-(4-butanoylpiperazin-1-yl)-3-chlorophenyl]-3,5-dimethoxybenzamide](/img/structure/B236820.png)